3-Phenyl-6-[4-benzylpiperazinyl]pyridazine
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Overview
Description
3-Phenyl-6-[4-benzylpiperazinyl]pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their unique physicochemical properties, which include weak basicity, high dipole moments, and robust dual hydrogen-bonding capacity . These properties make pyridazines valuable in various fields, including medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-6-[4-benzylpiperazinyl]pyridazine typically involves the cycloaddition reactions of pyridazine derivatives . One common method is the [3 + n] cycloaddition reaction, which involves the addition of a multiple bond dipolarophile to a three-atom component system . This method is highly efficient and allows for the creation of complex heterocyclic structures.
Industrial Production Methods
Industrial production of pyridazine derivatives, including this compound, often involves large-scale cycloaddition reactions under controlled conditions . These reactions are optimized for high yield and purity, making them suitable for pharmaceutical and agrochemical applications .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-6-[4-benzylpiperazinyl]pyridazine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of nitrogen atoms in the pyridazine ring, which can participate in electron transfer processes .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve halogenating agents such as bromine or chlorine .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield pyridazinone derivatives, while substitution reactions can produce halogenated pyridazines .
Scientific Research Applications
3-Phenyl-6-[4-benzylpiperazinyl]pyridazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Phenyl-6-[4-benzylpiperazinyl]pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity . For example, it can inhibit calcium ion influx, which is essential for platelet aggregation . This makes it a potential candidate for developing antiplatelet drugs .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone: A derivative of pyridazine with a keto functionality, known for its broad spectrum of biological activities.
Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3, commonly used in medicinal chemistry.
Pyrazine: A diazine with nitrogen atoms at positions 1 and 4, also widely used in drug discovery.
Uniqueness
3-Phenyl-6-[4-benzylpiperazinyl]pyridazine stands out due to its unique combination of a pyridazine ring and a benzylpiperazine moiety. This structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C21H22N4 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-6-phenylpyridazine |
InChI |
InChI=1S/C21H22N4/c1-3-7-18(8-4-1)17-24-13-15-25(16-14-24)21-12-11-20(22-23-21)19-9-5-2-6-10-19/h1-12H,13-17H2 |
InChI Key |
WRSIABMAFOHSNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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